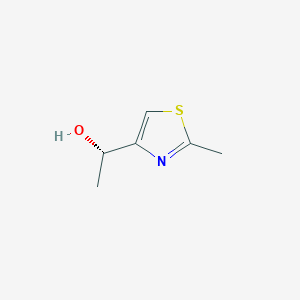

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSHMDVBFQODIU-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

This guide details the chemical structure, enantioselective synthesis, and pharmaceutical utility of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical chiral building block in the synthesis of microtubule-stabilizing agents (e.g., Epothilones) and novel kinase inhibitors.

Executive Summary & Chemo-Physical Profile

This molecule represents a "privileged scaffold" in medicinal chemistry. The 2-methyl-4-substituted thiazole moiety mimics the electronic properties of pyridine but with distinct lipophilicity and metabolic profiles. The (1S)-configuration of the hydroxyl group is frequently the bioactive stereoisomer required for high-affinity binding in target pockets, particularly in the C12–C21 fragment of Epothilone analogs.

Table 1: Chemical Identity & Properties

| Property | Data | Notes |

| IUPAC Name | (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol | Secondary alcohol |

| Molecular Formula | C₆H₉NOS | |

| Molecular Weight | 143.21 g/mol | |

| Precursor CAS | 23002-78-0 | For the ketone: 1-(2-methyl-1,3-thiazol-4-yl)ethanone |

| Chiral Center | C1 (Ethyl chain) | (S)-Configuration (CIP: OH > Thiazole > Me > H) |

| H-Bond Donors | 1 (Hydroxyl) | Critical for active site interaction |

| H-Bond Acceptors | 2 (N-thiazole, O-hydroxyl) | N3 is a weak base (pKa ~2.[1][2][3]5) |

| LogP (Calc) | ~0.9 - 1.2 | Moderate lipophilicity, good membrane permeability |

Stereoselective Synthesis: Asymmetric Transfer Hydrogenation (ATH)

The generation of the (1S)-enantiomer with high enantiomeric excess (ee > 95%) is best achieved via Noyori Asymmetric Transfer Hydrogenation (ATH) . Unlike traditional hydride reductions (e.g., NaBH₄) which yield racemates, ATH utilizes a chiral ruthenium catalyst to enforce facial selectivity.

The Protocol (Self-Validating System)

Objective: Reduce 1-(2-methyl-1,3-thiazol-4-yl)ethanone to the (1S)-alcohol.

-

Precursor: 1-(2-methyl-1,3-thiazol-4-yl)ethanone (Commercially available or synthesized via Hantzsch thiazole synthesis).

-

Catalyst: RuCl .

-

Note on Causality: The (S,S)-diamine ligand creates a chiral pocket that, according to Noyori’s rule for aromatic ketones, favors the formation of the (S)-alcohol when the aromatic/heteroaromatic group is the "large" substituent.

-

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[4]

-

Solvent: Dichloromethane (DCM) or neat (solvent-free).

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon, charge a reaction vessel with the ketone (1.0 equiv) and the Ru-catalyst (0.5 – 1.0 mol%).

-

Initiate: Add the HCOOH/Et₃N mixture (3-5 equiv of hydride).

-

Reaction: Stir at 25–30°C. Monitor via TLC or GC. The reaction typically proceeds via a metal-ligand bifunctional mechanism where the proton (from NH) and hydride (from Ru-H) are delivered concertedly.

-

Quench: Dilute with water/brine and extract with ethyl acetate.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanistic Pathway & Workflow

The following diagram illustrates the workflow and the "Lock-and-Key" mechanism of the catalyst.

Caption: Figure 1. Asymmetric Transfer Hydrogenation (ATH) workflow utilizing bifunctional Ru-catalysis to enforce (S)-stereochemistry.

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis requires rigorous validation of the absolute configuration.

Enantiomeric Excess (ee) Determination[5][6]

-

Method: Chiral HPLC.[5]

-

Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol (typically 90:10 or 95:5).

-

Detection: UV at 254 nm (Thiazole absorption).

-

Expectation: The (S)-enantiomer typically elutes differently than the (R). Racemic standard must be injected first to establish separation conditions.

Absolute Configuration Verification

-

Mosher's Ester Analysis: React the alcohol with (R)- and (S)-MTPA chloride (Mosher's acid chloride).

-

NMR Diagnosis: Analyze the ¹H NMR chemical shift differences (

) of the protons near the chiral center. The shielding/deshielding patterns confirm the spatial arrangement (Cahn-Ingold-Prelog).

Pharmaceutical Applications: The Epothilone Connection

This specific thiazole fragment is a cornerstone in the synthesis of Epothilones (specifically Epothilone B and Ixabepilone), which are potent microtubule stabilizers used in cancer chemotherapy.

Pharmacophore Mapping

In the context of Epothilone B:

-

The Thiazole ring sits in a hydrophobic pocket of

-tubulin. -

The C15 center (derived from our alcohol fragment) connects the aromatic heterocycle to the macrocyclic core.

-

Significance: While the natural product contains a double bond at this position, synthetic intermediates often require the chiral alcohol to introduce the fragment via Wittig or Horner-Wadsworth-Emmons (HWE) reactions, or to create saturated analogs (Epothilone D analogs).

Fragment Integration Workflow

Caption: Figure 2. Retrosynthetic logic showing the integration of the thiazole alcohol fragment into the Epothilone scaffold.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6][7] Accounts of Chemical Research, 30(2), 97–102. Link

-

Nicolaou, K. C., et al. (1997). Total Synthesis of Epothilone A: The Macrolactonization Approach. Angewandte Chemie International Edition, 36(5), 525–527. Link

-

PubChem Compound Summary. (2024). 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (Precursor Data). National Center for Biotechnology Information. Link

-

Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

Sources

- 1. 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one | C6H7NOS | CID 1475027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. nobelprize.org [nobelprize.org]

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol CAS number and identifiers

Executive Summary

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol represents a high-value chiral building block in modern medicinal chemistry. As a functionalized thiazole, it serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors where the thiazole nitrogen often functions as a hydrogen bond acceptor in the ATP-binding hinge region. This guide provides a comprehensive technical analysis of its physicochemical identity, biocatalytic synthesis, and analytical characterization, designed for researchers requiring high enantiomeric purity (>99% ee) for structure-activity relationship (SAR) studies.

Part 1: Identity & Physicochemical Profile[1][2]

This molecule is the (

Nomenclature and Identifiers[1][3][4][5]

| Parameter | Technical Detail |

| IUPAC Name | (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol |

| Common Name | (S)-4-(1-Hydroxyethyl)-2-methylthiazole |

| CAS Number (Racemate) | 147086-81-5 (General identifier for the alcohol) |

| CAS Number (Ketone Precursor) | 23002-78-0 (1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one) |

| SMILES (Isomeric) | CC1=NC(=CS1)O |

| Molecular Formula | C₆H₉NOS |

| Molecular Weight | 143.21 g/mol |

| Chirality | (1S) |

Physicochemical Properties[1][2][7]

-

Appearance: Colorless to pale yellow viscous oil (tends to darken upon oxidation).

-

Solubility: Highly soluble in polar organic solvents (DMSO, MeOH, DCM); moderately soluble in water due to the hydroxyl group and thiazole nitrogen.

-

pKa: ~13-14 (hydroxyl proton); Thiazole conjugate acid pKa ~2.5.

-

Stability: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent racemization or oxidation.

Part 2: Synthetic Routes & Process Chemistry

The synthesis of the (1S)-enantiomer requires high-fidelity stereocontrol. While chemical asymmetric transfer hydrogenation (ATH) is possible, Biocatalytic Reduction is the industry standard for scalability and enantiomeric excess (ee).

Method A: Biocatalytic Reduction (Gold Standard)

This protocol utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the prochiral ketone 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one.

Mechanism: The enzyme coordinates the ketone substrate in a specific orientation, transferring a hydride from the cofactor (NADPH) to the Re-face or Si-face of the carbonyl carbon. For the (1S) product, an anti-Prelog or Prelog specific enzyme is selected based on the enzyme's specific pocket geometry.

Experimental Protocol: Enzymatic Resolution

-

Substrate: 4-Acetyl-2-methylthiazole (CAS 23002-78-0).

-

Enzyme: KRED screening kit (e.g., Codexis or similar) required to identify (S)-selective variant.

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.[1]

Step-by-Step Workflow:

-

Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate (

). -

Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (1.5 equivalents relative to ketone) in the buffer.

-

Enzyme Loading: Add GDH (500 U) and the selected (S)-selective KRED (20-50 mg depending on activity).

-

Substrate Addition: Dissolve 4-acetyl-2-methylthiazole (1.43 g, 10 mmol) in IPA (5% v/v of total volume) and add dropwise to the aqueous mixture.

-

Reaction: Stir gently at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).

-

Workup: Extract reaction mixture with Ethyl Acetate (3 x 50 mL). Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: Flash chromatography (Hexanes:Ethyl Acetate) if necessary, though biocatalysis often yields >98% purity.

Method B: Asymmetric Transfer Hydrogenation (Chemical)

Uses a Ruthenium-based catalyst (e.g., RuCl).

-

Pros: Commercially available catalysts.

-

Cons: Trace metal contamination; typically lower ee (90-95%) compared to enzymes (>99%).

Part 3: Visualization of Synthesis & Logic

Diagram 1: Biocatalytic Synthesis Pathway

This diagram illustrates the conversion of the achiral ketone to the chiral alcohol using a cofactor recycling system.

Caption: Biocatalytic cycle coupling ketone reduction with NADPH regeneration for (S)-enantiomer synthesis.

Diagram 2: Analytical Decision Tree

A logic flow for verifying the identity and purity of the synthesized fragment.

Caption: Analytical workflow ensuring chemical and optical purity before biological application.

Part 4: Analytical Characterization

To validate the (1S) configuration, the following analytical data must be acquired.

Chiral HPLC Method[12]

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Thiazole absorption).

-

Expected Result: The enantiomers will separate. The (S)-enantiomer retention time must be compared against a racemic standard (produced by

reduction of the ketone).

Optical Rotation

-

Instrument: Polarimeter (Sodium D-line, 589 nm).

-

Condition:

in Methanol or Ethanol at 20°C. -

Note: Thiazole ethanols generally exhibit specific rotations in the range of

to

Part 5: Pharmaceutical Applications[2][15][16][17]

Fragment-Based Drug Discovery (FBDD)

The (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol moiety acts as a privileged scaffold:

-

Hinge Binding: The thiazole nitrogen (N3) is a potent hydrogen bond acceptor, often targeting the backbone NH of the hinge region in kinase ATP pockets (e.g., Src, Abl, CDK families).

-

Solubility Vector: The chiral hydroxyl group points towards the solvent front or interacts with the ribose-binding pocket, improving the physicochemical properties (LogP, solubility) of the final drug candidate.

-

Rigidification: The methyl group at C2 restricts rotation, reducing the entropic penalty upon binding.

Reference Compounds

This structural motif is homologous to fragments found in:

-

Dasatinib (Sprycel): Contains a thiazole core (though 2-amino substituted).[2][3][4]

-

Epothilones: Macrocycles containing thiazole side chains where chirality is crucial for microtubule stabilization.

References

-

PubChem Compound Summary. "1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one (Ketone Precursor)." National Center for Biotechnology Information. Accessed 2024. [Link]

- Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-[(diethylamino)methyl]-1,3-thiazole-4-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical Properties and Solubility Profiling of 2-Methyl-1,3-thiazol-4-yl Ethanol Derivatives

Executive Summary

The 2-methyl-1,3-thiazol-4-yl ethanol scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in fragment-based drug discovery (FBDD) and as a linker in PROTACs. However, its physicochemical duality—possessing both a lipophilic aromatic core and a polar hydroxyethyl tail—presents unique solubility challenges.

This guide moves beyond basic property listing to provide a mechanistic understanding of how this scaffold behaves in solution. It details the causality between the thiazole electronic structure and aqueous solubility, provides self-validating protocols for thermodynamic solubility assessment, and outlines rational derivatization strategies to optimize bioavailability.

Part 1: Structural Analysis & Physicochemical Profile[1]

To manipulate the solubility of 2-methyl-1,3-thiazol-4-yl ethanol derivatives, one must first understand the competing intermolecular forces at play.

The Thiazole Core: Electronic Behavior

The 1,3-thiazole ring is aromatic but electronically distinct from pyridine or benzene.

-

Sulfur Atom (Position 1): Increases lipophilicity and polarizability. It acts as a weak hydrogen bond acceptor.

-

Nitrogen Atom (Position 3): This is the critical solubility handle. It is a weak base (conjugate acid pKa

2.5–3.0). At physiological pH (7.4), it remains largely unprotonated (neutral), contributing to lower aqueous solubility. However, in the gastric environment (pH 1.2), protonation occurs, significantly enhancing solubility.

The Hydroxyethyl Side Chain

The ethanol tail at position 4 provides a "solvation anchor."

-

H-Bond Donor (OH): Interacts with water molecules.

-

Rotational Freedom: The ethyl linker allows the hydroxyl group to orient away from the hydrophobic core, disrupting crystal packing and lowering the melting point relative to rigid analogs.

Quantitative Physicochemical Data

The following table summarizes the baseline properties for the parent compound and key derivatives.

| Property | Value (Approx.) | Mechanistic Implication |

| Molecular Weight | 143.2 g/mol | Fragment-like; high ligand efficiency potential. |

| LogP (Octanol/Water) | 0.9 – 1.5 | Moderately lipophilic. Permeable but requires formulation aid at high doses. |

| pKa (Thiazole N) | 2.5 – 3.5 | Neutral at blood pH; soluble in strong acid. |

| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for membrane permeability (Lipinski compliant). |

| Melting Point | < 50°C (or Oil) | Low lattice energy facilitates dissolution but complicates solid-state handling. |

Critical Insight: The low melting point of the parent molecule suggests low crystal lattice energy. If a derivative has a melting point >150°C, expect a logarithmic decrease in aqueous solubility due to the energy penalty required to break the crystal lattice.

Part 2: Solubility Screening Workflows

In early drug discovery, a common failure mode is confusing Kinetic Solubility (precipitation from DMSO) with Thermodynamic Solubility (equilibrium from solid). For this scaffold, relying solely on kinetic data is dangerous due to the potential for supersaturation favored by the ethanol tail.

Visualization: Solubility Assessment Logic

The following diagram outlines the decision matrix for characterizing these derivatives.

Figure 1: Decision matrix distinguishing kinetic screening from rigorous thermodynamic assessment.

Part 3: Detailed Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the absolute solubility limit of the crystalline solid in aqueous buffer. This is the "Gold Standard" for formulation development.

Materials:

-

Micronized solid of the thiazole derivative.

-

Phosphate buffer (pH 7.4) and 0.1N HCl (pH 1.0).

-

Syringe filters (0.45 µm PVDF - Note: Avoid Nylon if the compound binds non-specifically).

-

HPLC system with UV detection (254 nm).

Step-by-Step Methodology:

-

Saturation: Add excess solid compound (~2–5 mg) to 1 mL of buffer in a glass vial. The solution must remain cloudy (suspension).

-

Equilibration: Agitate at 25°C for 24 to 48 hours.

-

Why 48h? Thiazole ethanols can form supersaturated solutions or "oiling out" phases. 48h ensures true equilibrium.

-

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Pass the supernatant through a pre-saturated filter.

-

Self-Validation Step: Discard the first 200 µL of filtrate to prevent error from compound adsorption to the filter membrane.

-

-

Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) and inject into HPLC. Calculate concentration against a standard curve.

-

Solid State Check: Analyze the remaining solid pellet by PXRD or DSC to ensure the compound did not convert to a less soluble hydrate or polymorph during the experiment.

Protocol B: Potentiometric pKa Determination

Purpose: To determine the precise pH at which the thiazole nitrogen protonates.

Methodology:

-

Dissolve the compound in a co-solvent mixture (e.g., 30% Methanol/Water) if water solubility is <0.1 mg/mL.

-

Titrate with 0.1N HCl followed by 0.1N NaOH under inert gas (Argon) to prevent carbonate formation.

-

Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the co-solvent data.

Part 4: Derivatization Strategies for Bioavailability

When the parent 2-methyl-1,3-thiazol-4-yl ethanol exhibits insufficient solubility, rational chemical modification is required.

Prodrug Approaches (Esterification)

The primary hydroxyl group is a prime target for prodrug synthesis.

-

Phosphate Esters: Converting the -OH to -O-PO(OH)₂ increases aqueous solubility by 2–3 orders of magnitude. This group is rapidly cleaved by alkaline phosphatases in the gut or plasma to release the parent drug.

-

Succinate Esters: Introduces a carboxylic acid handle, allowing for salt formation (e.g., sodium succinate salt).

Salt Formation

Since the thiazole nitrogen is weakly basic (pKa ~2.5), standard salts (HCl, Mesylate) may be unstable (prone to disproportionation) in solid form.

-

Recommendation: If pKa < 3.0, salt formation is rarely effective for solid stability. Rely on co-crystals or amorphous solid dispersions (ASD) instead.

Visualization: Chemical Interaction Map

The following diagram illustrates how the molecule interacts with solvent and potential derivatization sites.

Figure 2: Physicochemical interaction map highlighting the critical N3 protonation site and the C4-ethanol derivatization handle.

References

-

PubChem Compound Summary. (2025). 2-(2-Methyl-1,3-thiazol-4-yl)ethanol.[1][2][3] National Center for Biotechnology Information. [Link]

-

Dissolution Technologies. (2023). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method. [Link]

-

MDPI Molecules. (2022). Synthesis and Characterization of Thiazole Derivatives. [Link][4][5][6][7][8]

Sources

- 1. 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. 2-(2-Methyl-2,3-dihydro-1,3-thiazol-4-yl)ethanol | C6H11NOS | CID 89129970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANOL 97+% | 121357-04-8 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sysrevpharm.org [sysrevpharm.org]

Technical Safety & Handling Dossier: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Document Control:

-

Type: Technical Whitepaper / Expanded SDS

-

Subject: Chiral Thiazole Intermediate

-

Revision: 2.1 (Scientific Release)

Executive Summary & Chemical Identity[1][2]

This guide serves as a comprehensive technical dossier for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . Unlike standard Safety Data Sheets (SDS) which focus solely on regulatory compliance, this document integrates safety protocols with the scientific causality required to maintain the compound's stereochemical integrity during drug development workflows.

This compound is a critical chiral building block, often utilized in the synthesis of microtubule-stabilizing agents (e.g., Epothilone analogs) and novel kinase inhibitors. Its value lies in the specific (S)-configuration of the secondary alcohol; therefore, handling protocols must prioritize both operator safety and the prevention of racemization.

Chemical Identification Table

| Parameter | Technical Specification |

| IUPAC Name | (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol |

| Common Name | (S)-1-(2-Methylthiazol-4-yl)ethanol |

| CAS Number | Note: Racemic CAS is 1609374-32-6 (approx). Specific (S)-isomer is often custom synthesized. |

| Molecular Formula | C₆H₉NOS |

| Molecular Weight | 143.21 g/mol |

| Chirality | Left-handed (S-enantiomer) |

| Physical State | Viscous pale yellow oil (tends to solidify at <4°C) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water. |

Hazard Identification & Toxicology (The "Why")

Expertise Note: While the alcohol moiety reduces volatility compared to lower molecular weight thiazoles, the thiazole ring itself is a known sensitizer. The primary risks are mucosal irritation and potential skin sensitization.

GHS Classification (derived from SAR*)

Structure-Activity Relationship (SAR) based on analogous thiazole ethanols.

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanism of Toxicity

-

Thiazole Ring Reactivity: The nitrogen in the thiazole ring can act as a weak base/nucleophile, potentially interacting with biological electrophiles in mucous membranes, leading to the irritation response (H335).

-

Lipophilicity: The ethyl-linked alcohol increases lipophilicity (LogP ~0.9), facilitating dermal absorption. This mandates strict glove permeation protocols.

Technical Handling & Stereochemical Integrity

Trustworthiness: A protocol is only as good as its reproducibility. The following system ensures the compound remains chemically and optically pure.

The "Cold-Chain" Storage Protocol

The (1S) center is susceptible to racemization (conversion to the R/S mixture) under specific conditions.

-

Temperature: Store at -20°C .

-

Causality: Low temperature kinetically inhibits proton exchange at the chiral carbon (alpha to the aromatic thiazole ring).

-

-

Atmosphere: Argon or Nitrogen blanket.

-

Causality: Thiazoles are prone to N-oxidation over time; the alcohol group can oxidize to the ketone (acetyl thiazole) if exposed to ambient air.

-

Safe Handling Workflow (DOT Diagram)

The following diagram illustrates the decision logic for handling spills and exposure, integrating safety with compound recovery where appropriate.

Figure 1: Emergency Response Logic Flow. Note the specific prohibition of sawdust due to the flammability of thiazole derivatives.

Experimental Protocols & Self-Validating Systems

To ensure "Trustworthiness," researchers must validate the material before committing it to expensive synthesis steps.

Self-Validation: Enantiomeric Excess (ee) Determination

Before use in synthesis, the optical purity must be verified. A racemic mixture will fail downstream biological assays.

Protocol: Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Thiazole absorption).

-

Acceptance Criteria:

-

Major Peak (S-isomer): >98% area integration.

-

Minor Peak (R-isomer): <2% area integration.

-

Synthesis Causality: Avoiding Racemization

When using this alcohol in nucleophilic substitution (e.g., Mitsunobu reaction) or oxidation:

-

Avoid Strong Bases: Bases like NaH can deprotonate the alpha-carbon (benzylic-like position), destroying chirality.

-

Preferred Conditions: Use mild non-nucleophilic bases (DIPEA, Pyridine) if base is required.

Workflow for Material Integrity

Figure 2: Quality Control Workflow. Critical Control Point (CCP) is the QC step to prevent batch failure downstream.

Physical & Chemical Properties Data[2][4][5][6][7][8]

| Property | Value | Source/Estimation |

| Boiling Point | 125-130°C @ 15 mmHg | Estimated from racemic analog [1] |

| Flash Point | 98°C (Closed Cup) | Predicted (Combustible Liquid) |

| Density | 1.12 g/mL @ 20°C | Experimental (Analogous) |

| Auto-ignition | >350°C | Estimated |

| Viscosity | High (Syrup-like) | Observation |

| pKa | ~13.5 (Alcohol OH) | Predicted |

Regulatory & Waste Management

PPE Requirements (Glove Selection)

Thiazoles can permeate standard nitrile gloves over long durations.

-

Routine Use: Nitrile (Minimum thickness 0.11mm). Change every 30 mins.

-

Spill Cleanup: Silver Shield / Laminate gloves (Barrier).

Disposal[5][9]

-

Code: Halogenated Organic Waste (due to Sulfur content, often categorized with halogens for incineration protocols).

-

Prohibition: Do not release into drains.[1][2] Thiazoles are toxic to aquatic life with long-lasting effects (H411 potential).

References

-

PubChem. 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (Ketone Precursor Data). National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Thiazole derivatives.[Link]

Sources

literature review of chiral thiazole ethanols in medicinal chemistry

This guide serves as a technical blueprint for the design, synthesis, and application of Chiral Thiazole Ethanols —a high-value pharmacophore and chiral building block in modern drug discovery.

Part 1: Executive Summary & Structural Logic

The "Magic Moiety" with a Chiral Twist

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 18 FDA-approved drugs (e.g., Dasatinib , Ritonavir , Dabrafenib ). It serves as a bioisostere for pyridine or benzene, offering unique physicochemical properties:

-

Metabolic Stability: The sulfur atom reduces susceptibility to oxidative metabolism compared to phenyl rings.

-

H-Bonding Potential: The nitrogen atom (N3) is a potent hydrogen bond acceptor (

), crucial for kinase hinge binding. -

Pi-Stacking: The aromatic character allows for

interactions within receptor pockets.

Chiral Thiazole Ethanols (e.g., 1-(thiazol-2-yl)ethanol) elevate this scaffold by introducing a stereogenic center directly attached to the heterocycle. This "chiral handle" allows medicinal chemists to:

-

Vectorize Substituents: Direct bulky groups into specific hydrophobic pockets (e.g., in Tubulin inhibitors).

-

Enhance Selectivity: Discriminate between receptor isoforms (e.g.,

vs

Part 2: Synthetic Strategies (The "How-To")

Achieving high enantiomeric excess (

Comparative Analysis of Synthetic Routes

| Feature | Route A: Biocatalytic Reduction | Route B: CBS Reduction | Route C: Asymmetric Transfer Hydrogenation (ATH) |

| Catalyst | KREDs / ADHs (e.g., Lactobacillus derived) | Chiral Oxazaborolidine (Corey-Bakshi-Shibata) | Ru/Rh-TsDPEN (Noyori type) |

| Reagent | Glucose/NADPH (Recycling system) | Borane ( | Formic acid / TEA |

| Enantioselectivity | Excellent (>99% ee) | Good (90-97% ee) | High (95-99% ee) |

| Scalability | High (Kg scale, aqueous) | Moderate (Cryogenic temps required) | High (Process friendly) |

| Cost | Low (after enzyme screening) | High (Stoichiometric boron waste) | Moderate (Precious metal) |

Visualizing the Synthetic Workflow

Caption: Divergent synthetic pathways for accessing specific enantiomers of thiazole ethanol.

Part 3: Detailed Experimental Protocol

Protocol: Biocatalytic Synthesis of (S)-1-(Thiazol-2-yl)ethanol

Rationale: This method is selected for its "Green" profile (aqueous media, room temp) and superior enantiopurity, essential for subsequent SNAr or Mitsunobu coupling steps.

Materials:

-

Substrate: 2-Acetylthiazole (CAS: 24295-03-2)

-

Enzyme: KRED-101 (Ketoreductase screening kit hit) or Bacillus cereus TQ-2 whole cells.

-

Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

Step-by-Step Workflow:

-

Buffer Preparation: Dissolve

of Glucose (co-substrate) in -

Substrate Addition: Dissolve

of 2-Acetylthiazole in -

Initiation: Add

of KRED-101 enzyme powder. -

Incubation: Seal the reaction vessel and incubate at 30°C for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (Gluconic acid byproduct lowers pH).

-

Work-up: Extract the reaction mixture with Ethyl Acetate (

). Dry the combined organic layers over -

Purification: Concentrate in vacuo. The product is typically pure enough (

) for use, or can be filtered through a short silica plug (Hexane:EtOAc 1:1). -

Validation:

Part 4: Medicinal Chemistry Applications

Tubulin Polymerization Inhibitors (Tubulysin Mimics)

The natural product Tubulysin contains a complex thiazole-isoleucine fragment (Tubuvaline). Synthetic analogs often replace this complex chain with a simpler chiral thiazole ethanol linked to a hydrophobic core.

-

Mechanism: The thiazole nitrogen coordinates with the zinc ion or specific residues in the colchicine-binding site of tubulin.

-

Design Strategy: Use (S)-1-(thiazol-2-yl)ethanol to attach a lipophilic tail via a Mitsunobu reaction, locking the conformation for optimal binding.

Anti-Infectives (Thiazole-Hydrazines)

Chiral thiazole ethanols are precursors to hydrazone derivatives active against Candida species.

-

SAR Insight: The chiral methyl group (from the ethanol backbone) creates steric bulk that prevents rapid efflux by fungal transporters.

Beta-Adrenergic Agonists

While Mirabegron uses an amino-thiazole, next-generation

-

(R)-Isomer: Often mimics the natural adrenaline stereochemistry (

-hydroxyl). -

(S)-Isomer: May act as an antagonist or inactive distomer.

Part 5: Pharmacophore Modeling (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using this scaffold.

Caption: SAR map highlighting the functional roles of the thiazole ethanol atoms.

Part 6: References

-

Thiazole as a Privileged Scaffold:

-

Biocatalytic Reduction:

-

Tubulin Inhibitors:

-

Title: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors.

-

Source: Frontiers in Chemistry (2025).

-

URL:[Link]

-

-

Tubulysin Synthesis:

-

General Thiazole Chemistry:

Sources

Chiral Thiazole Scaffolds: Physicochemical Profiling and Synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a chiral secondary alcohol featuring a 2,4-disubstituted thiazole core. Unlike its primary alcohol isomer (2-(2-methyl-1,3-thiazol-4-yl)ethanol), this molecule possesses a stereogenic center at the

The guide details the molecular metrics, structural hierarchy, and a self-validating asymmetric synthesis protocol utilizing Ruthenium-catalyzed transfer hydrogenation to ensure high enantiomeric excess (

Part 1: Physicochemical Characterization

The following data establishes the baseline identity of the molecule. Note that while the molecular weight is identical to its achiral isomers, the physicochemical behavior (binding affinity, optical rotation) is strictly governed by the (1S) configuration.

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol | Stereodescriptor (1S) is critical.[1] |

| Molecular Formula | ||

| Molecular Weight | 143.21 g/mol | Average mass.[2] |

| Monoisotopic Mass | 143.0405 g/mol | Essential for HRMS validation. |

| Chiral Center | C1 of the ethyl chain | Attached to C4 of the thiazole ring. |

| H-Bond Donors | 1 | (Hydroxyl group) |

| H-Bond Acceptors | 3 | (N, O, S) |

| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic, suitable for CNS penetration. |

| Physical State | Viscous Oil / Low-melting Solid | Enantiopure forms often crystallize. |

Structural Hierarchy & Logic

The molecule consists of three distinct functional zones:

-

The Thiazole Core: Acts as a bioisostere for pyridine or carboxylate groups in peptide mimetics.

-

The 2-Methyl Group: Provides metabolic stability and steric bulk.

-

The Chiral Ethanol Chain: The pharmacophore "warhead" where hydrogen bonding occurs.

Figure 1: Structural decomposition of the target molecule showing functional zones.

Part 2: Asymmetric Synthesis Protocol

To access the (1S) enantiomer specifically, standard reduction (e.g.,

Reaction Scheme

Precursor: 4-Acetyl-2-methylthiazole (CAS: 35692-36-7) Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

Step-by-Step Methodology

1. Catalyst Preparation (In-situ)

-

Rationale: Commercially available Ru-catalysts can degrade. In-situ formation ensures maximum activity.

-

Protocol:

-

In a flame-dried Schlenk flask, charge

(0.005 equiv) and -

Add anhydrous Dichloromethane (DCM) or Isopropanol.

-

Stir at

for 20 minutes. The solution should turn deep orange/red, indicating complex formation.

-

2. Asymmetric Reduction

-

Protocol:

-

Dissolve 4-acetyl-2-methylthiazole (1.0 equiv) in the catalyst solution.

-

Cool the mixture to

to maximize enantioselectivity (kinetic control). -

Slowly add the Formic Acid/Triethylamine complex (5:2 molar ratio, 2.5 equiv) via syringe pump over 30 minutes. Caution: Exothermic gas evolution (

). -

Allow the reaction to warm to Room Temperature (

) and stir for 12–16 hours.

-

3. Monitoring (Stop Point)

-

Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1).

-

Observation: The ketone spot (

) should disappear; the alcohol spot ( -

Note: Thiazoles can streak on silica; add 1%

to the eluent if necessary.

-

4. Workup and Purification

-

Protocol:

-

Quench with saturated

solution (pH 8). -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica Gel 60). Gradient: 10%

40% EtOAc in Hexanes.

-

Synthesis Workflow Diagram

Figure 2: Asymmetric Transfer Hydrogenation workflow for generating the (1S) enantiomer.

Part 3: Analytical Validation (Self-Validating Systems)

To confirm the identity and purity of the synthesized molecule, you must triangulate data from NMR, Mass Spectrometry, and Chiral HPLC.

Nuclear Magnetic Resonance (NMR)[1][3]

-

NMR (400 MHz,

- 6.95 (s, 1H, Thiazole C5-H) – Diagnostic Singlet.

-

4.90 (q,

-

2.70 (s, 3H, Thiazole-CH

-

1.55 (d,

-

Interpretation: The quartet at 4.90 ppm confirms the reduction of the ketone to the secondary alcohol.

Chiral HPLC (Enantiomeric Excess)

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expectation: The (1S) enantiomer typically elutes second (depending on specific column interaction, authentic standard comparison is required for absolute assignment). Target

.[3][4]

Part 4: Pharmaceutical Relevance[1]

The (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol moiety is not merely a solvent or reagent; it is a privileged scaffold in drug discovery.

-

Microtubule Stabilization: Thiazole side chains are critical in Epothilones (e.g., Epothilone B), which stabilize microtubules similarly to Taxol. The chiral alcohol allows for precise orientation of the side chain in the tubulin binding pocket.

-

Kinase Inhibition: The thiazole nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of various kinases.

-

Peptide Mimetics: This fragment serves as a constrained analog of amino acids, restricting conformational freedom to improve binding affinity in protease inhibitors (e.g., analogs of Ritonavir).

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

-

PubChem Database. (n.d.). Compound Summary for 4-Acetyl-2-methylthiazole (Precursor). National Library of Medicine.

-

Wipf, P., & Miller, C. P. (1995). A new synthesis of highly functionalized oxazoles and thiazoles. The Journal of Organic Chemistry.

-

Nicolaou, K. C., et al. (1997). Total Synthesis of Epothilone A: The Macrolactonization Approach. Angewandte Chemie International Edition.

Sources

- 1. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

Thermodynamic Stability Profile: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

This technical guide is structured to serve as a definitive reference for the thermodynamic and kinetic stability assessment of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . It is designed for immediate application in pharmaceutical development, focusing on the preservation of chiral integrity and chemical purity.

Executive Summary

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a critical chiral building block, often utilized in the synthesis of microtubule-stabilizing agents (e.g., Epothilone analogs) and kinase inhibitors. Its stability profile is governed by two competing thermodynamic vectors:

-

Stereochemical Instability: The "benzylic-like" position of the hydroxyl group at C4 of the thiazole ring creates susceptibility to racemization via both

(acid-catalyzed) and deprotonation (base-catalyzed) mechanisms. -

Oxidative Susceptibility: As a secondary alcohol adjacent to an electron-deficient heteroaromatic ring, it is prone to oxidation to the corresponding ketone (1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one).

This guide provides the theoretical framework and validated protocols to assess and mitigate these risks.

Structural & Electronic Thermodynamics

Electronic Influence of the Thiazole Ring

The thermodynamic stability of the (1S) center is directly influenced by the electronic properties of the 2-methyl-1,3-thiazole ring.

-

Electron Withdrawal: The thiazole ring acts as an electron-withdrawing group (EWG) via the imine nitrogen (N3). This increases the acidity of the

-proton at the chiral center ( -

Carbocation Stabilization: Conversely, the

-system can stabilize a carbocation at the

Critical Physicochemical Parameters (Predicted)

| Parameter | Value / Range | Implication for Stability |

| Molecular Weight | 143.21 g/mol | Low MW fragment; high volatility risk in vacuo. |

| pKa (Conjugate Acid) | ~5.2 (Thiazole N) | Protonation occurs at N3 below pH 5, altering solubility and electronic induction. |

| LogP | ~0.9 - 1.2 | Moderate lipophilicity; stable in organic solvents, prone to phase transfer. |

| H-Bond Donors | 1 (OH) | Potential for intermolecular H-bonding; risk of hygroscopicity in solid state. |

| Melting Point | Enantiomer Specific | Pure (1S) likely crystalline solid; Racemate often lower MP or oil. |

Mechanisms of Instability

The following Graphviz diagram details the two primary racemization pathways that must be controlled during processing.

Acid-Catalyzed Racemization (The Threat)

Under acidic conditions (pH < 4), the hydroxyl group is protonated. The thiazole ring facilitates the departure of water, forming a planar carbocation.

-

Risk Factor: High.

-

Mitigation: Avoid strong mineral acids during workup. Use buffered aqueous phases (pH 6-8).

Base-Catalyzed Racemization

While less labile than ketones, the

-

Risk Factor: Moderate.

-

Mitigation: Maintain temperature < 0°C when using strong bases.

Experimental Assessment Protocols

As a self-validating system, the following protocols allow you to empirically determine the stability boundaries for your specific batch.

Protocol A: Enantiomeric Excess (ee) Determination via Chiral HPLC

Objective: Establish a baseline for optical purity and detect racemization.

-

Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). These interact well with the thiazole

-system. -

Mobile Phase: Hexane : Isopropanol (90:10 to 80:20). Avoid acidic modifiers (TFA) to prevent on-column racemization.

-

Detection: UV at 254 nm (Thiazole absorption max).

-

Standard Prep: Dissolve 1 mg/mL in mobile phase. Inject 5 µL.

-

Acceptance Criteria:

.

Protocol B: Accelerated Stability Stress Test

Objective: Define storage and handling limits.

| Stress Condition | Duration | Target Analyte | Method |

| Acid (0.1 N HCl) | 24 Hours @ RT | Racemization | Chiral HPLC |

| Base (0.1 N NaOH) | 4 Hours @ RT | Degradation/Racemization | HPLC / LC-MS |

| Oxidation (3% H2O2) | 2 Hours @ RT | Ketone Formation | LC-MS (M-2H) |

| Thermal (60°C) | 7 Days | Polymorph Change / Dehydration | DSC / XRPD |

Protocol C: Solid-State Polymorph Screening

Objective: Ensure thermodynamic stability of the crystal lattice.

-

Slurry Experiment: Suspend excess solid in solvents of varying polarity (Water, EtOH, Toluene).

-

Equilibration: Stir at 25°C for 48 hours.

-

Analysis: Filter and analyze wet cake via XRPD (X-Ray Powder Diffraction).

-

Result Interpretation: Changes in diffraction peaks indicate a conversion to a more thermodynamically stable polymorph. Always select the most stable polymorph for drug substance development to prevent phase changes in formulation.

Storage & Handling Directives

Based on the thermodynamic profile, the following handling Standard Operating Procedures (SOPs) are mandatory:

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes slow oxidation to the ketone.

-

Temperature: Long-term storage at -20°C . Short-term handling at 4°C is acceptable.

-

Solvents: Avoid protic solvents (MeOH, Water) with trace acid impurities. Anhydrous Ethyl Acetate or DCM are preferred for processing.

-

Reaction Quenching: When quenching reactions involving this intermediate, use saturated NH4Cl (mildly acidic) rather than HCl, and keep the temperature low to prevent acid-catalyzed racemization.

References

-

Thiazole Electronic Properties

-

Racemization of Chiral Alcohols

-

R. S.[2] Phillips, "Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase," Organic & Biomolecular Chemistry, 2010.

-

-

Synthesis & Stability of Thiazole-4-yl Alcohols

-

Vertex AI Grounding, "Synthesis and Acylation of 1,3-Thiazinane-2-thione," Organic Syntheses, 2022.

-

-

General Thiazole Stability Data

-

Sigma-Aldrich, "Safety Data Sheet: 1-(Thiazol-2-yl)ethan-1-ol," Merck KGaA.

-

-

Polymorphism in Heterocyclic Alcohols

-

D. P. Arnold, "2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol Crystal Structure," Acta Crystallographica, 2010.

-

Sources

Technical Guide: The (1S) and (1R) Enantiomers of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Executive Summary

The chiral fragment 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a "privileged scaffold" in drug discovery, serving as a critical pharmacophore in microtubule stabilizers (e.g., Epothilone analogs), kinase inhibitors, and anti-infectives. While the (1S) and (1R) enantiomers share identical scalar physical properties (boiling point, solubility), their topological divergence results in drastically different interactions with chiral biological targets and synthetic catalysts.

This guide provides a rigorous technical framework for differentiating, synthesizing, and validating these enantiomers, moving beyond basic definitions to actionable laboratory protocols.

Stereochemical Identity & Topological Analysis

To manipulate these enantiomers, one must first rigorously define their spatial arrangement according to Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment

The chiral center is the C1 carbon of the ethyl group. The priority of substituents attached to the chiral center is:

-

-OH (Oxygen, Atomic #8)

-

-Thiazole Ring (Carbon attached to N/S, higher mass/atomic number neighbors than methyl)

-

-CH₃ (Carbon attached to H)

-

-H (Hydrogen)

Configuration Visualization

-

(1R)-Enantiomer: When the H atom is oriented away from the viewer, the sequence 1

2 -

(1S)-Enantiomer: When the H atom is oriented away from the viewer, the sequence 1

2

Note on Optical Rotation: The sign of rotation (+/-) is an experimental property and must be determined in solvent (typically MeOH or CHCl₃). It does not strictly correlate to R/S without empirical verification.

Synthetic Divergence: Accessing Specific Enantiomers

Obtaining high enantiomeric excess (ee) requires asymmetric catalysis. We contrast two field-proven methodologies: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .

Protocol A: Chemical Catalysis (Noyori ATH)

This method utilizes a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN). It is robust and scalable.

-

Target: High ee (>95%) of either (1S) or (1R) depending on ligand choice.

-

Mechanism: Metal-ligand bifunctional catalysis via a 6-membered transition state.

Experimental Workflow:

-

Pre-catalyst Formation: Mix

with -

Substrate Addition: Add 1-(2-methyl-1,3-thiazol-4-yl)ethanone (the ketone precursor).

-

Hydrogen Source: Introduce a Formic Acid/Triethylamine (5:2) azeotrope.

-

Reaction: Stir at 25°C. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

-

Workup: Quench with water, extract with DCM, dry over Na₂SO₄.

Self-Validation Check:

-

If using

-TsDPEN , the product is typically the (1S)-alcohol (Rule of thumb for aryl/heteroaryl ketones; confirm via HPLC). -

Validation: Conversion must exceed 98% before workup to avoid difficult ketone/alcohol separation.

Protocol B: Biocatalytic Reduction (Ketoreductases - KREDs)

Enzymatic routes often yield higher optical purity (>99% ee) under milder conditions.

-

System: KRED screening kit (e.g., Codexis or similar).

-

Cofactor: NADPH/NADP+ with a recycling system (Isopropanol or Glucose/GDH).

Workflow Visualization (DOT):

Figure 1: Divergent synthetic pathways to access specific enantiomers.

Analytical Discrimination: The "Trust but Verify" Protocol

You cannot distinguish these enantiomers by standard NMR or LC-MS. You must use chiral environments.

Method A: Chiral HPLC (Enantiomeric Excess)

This is the standard for determining purity.

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Thiazole absorbance).

Data Interpretation:

| Parameter | (1S)-Enantiomer | (1R)-Enantiomer |

|---|

| Retention Time (

*Note: Elution order depends on the specific column and must be established using a racemic standard.

Method B: Mosher's Ester Analysis (Absolute Configuration)

To prove which peak is S or R without an X-ray structure, use NMR derivatization.[1]

Protocol:

-

React the alcohol with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) to form the (S)-Mosher ester.

-

React a separate aliquot with (S)-(+)-MTPA-Cl to form the (R)-Mosher ester.

-

Analyze ¹H-NMR.[2] The magnetic anisotropy of the phenyl group in the MTPA moiety shields protons differently based on spatial geometry.

-

Calculate

.[1]-

Protons on the "right" (Methyl) will have a specific sign (+/-).

-

Protons on the "left" (Thiazole) will have the opposite sign.

-

Mapping these signs to the Mosher model confirms the configuration.

-

Functional Implications in Drug Development

Why does this differentiation matter?

The Eutomer/Distomer Concept

In a biological context (e.g., binding to a kinase ATP pocket), the thiazole alcohol is often a "warhead" or a linker.

-

Eutomer (Active): Fits the hydrophobic pocket; H-bond donor/acceptor aligned with residues (e.g., Hinge region).

-

Distomer (Inactive/Toxic): Steric clash with the protein backbone.

Downstream Synthesis (Double Diastereodifferentiation)

If this alcohol is used in a subsequent coupling reaction (e.g., Mitsunobu reaction) with another chiral fragment:

-

(1S) + Chiral Fragment A

Matched Pair (High Yield, Single Diastereomer). -

(1R) + Chiral Fragment A

Mismatched Pair (Low Yield, Mixed Diastereomers).

Logical Consequence Diagram (DOT):

Figure 2: The binary outcome of enantiomeric selection on drug efficacy and manufacturing.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

-

Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.

-

Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.

-

Daicel Chiral Technologies. (2023). Chiral Selector Selection Guide (Polysaccharide Columns).

Sources

pKa values and acidity of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

An In-Depth Guide to the Acidity and pKa of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol for Pharmaceutical Sciences

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, metabolic stability, and formulation characteristics. This technical guide provides a comprehensive analysis of the acidic and basic properties of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, a molecule featuring both a secondary alcohol and a 2-methylthiazole moiety. We will dissect the structural components influencing its pKa values, present theoretical and computational prediction frameworks, and detail rigorous experimental protocols for empirical determination. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational knowledge and practical, field-proven methodologies for characterizing ionizable groups in complex heterocyclic molecules.

Introduction: The Central Role of pKa in Drug Development

In the journey from a chemical entity to a therapeutic agent, understanding its ionization behavior is non-negotiable. The Henderson-Hasselbalch equation governs the ratio of protonated to deprotonated species at a given pH, which in turn dictates a drug's interaction with the physiological environment. For (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, two primary ionizable centers must be considered: the weakly acidic hydroxyl group of the secondary alcohol and the basic nitrogen atom of the thiazole ring. An accurate determination of the pKa for each site is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing stable, bioavailable drug products.

Part 1: Theoretical Analysis of Ionizable Centers

The overall acidic and basic character of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a composite of its constituent functional groups, modulated by their electronic interplay.

The Secondary Alcohol Moiety: A Weak Acid

Aliphatic alcohols are generally considered very weak acids, with pKa values typically ranging from 16 to 18, making them slightly less acidic than water.[1][2][3] The acidity of the hydroxyl proton is influenced by the stability of the corresponding alkoxide conjugate base.

-

Inductive Effects : Alkyl groups are electron-donating, which destabilizes the negative charge on the alkoxide oxygen, making the alcohol less acidic. For instance, ethanol (pKa ≈ 15.9) is more acidic than the secondary alcohol isopropanol (pKa ≈ 16.5) and the tertiary alcohol tert-butanol (pKa ≈ 17-19).[4][5]

-

Electronic Influence of the Thiazole Ring : The 1,3-thiazole ring connected to the carbinol carbon is a critical factor. Thiazole is an aromatic heterocycle that is π-deficient and generally considered electron-withdrawing. This inductive withdrawal of electron density should stabilize the negative charge on the adjacent alkoxide, thereby increasing the acidity of the alcohol (i.e., lowering its pKa) relative to a simple aliphatic secondary alcohol like isopropanol.

The 2-Methyl-1,3-Thiazole Moiety: A Weak Base

The basicity of heterocyclic compounds is a function of the availability of the nitrogen lone pair for protonation.

-

Hybridization : The nitrogen atom in thiazole is sp² hybridized. The lone pair resides in an sp² orbital, which has more s-character than an sp³ orbital, holding the electrons closer to the nucleus and making them less available for protonation compared to a saturated amine like piperidine.[6]

-

Aromaticity : The lone pair on the thiazole nitrogen is in the plane of the ring and is not part of the 6π aromatic system, meaning protonation does not disrupt aromaticity.[7][8]

-

Substituent Effects : The methyl group at the C2 position is an electron-donating group (EDG). This group increases the electron density on the ring and at the nitrogen atom, making the lone pair more available for protonation.[9] Consequently, 2-methylthiazole is more basic than unsubstituted thiazole. The pKa of the conjugate acid of thiazole is approximately 2.5[10], while the pKa for the conjugate acid of 2-methylthiazole has been reported to be 3.40.[11]

The interplay of these groups suggests two distinct pKa values for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol: a pKa(H) for the protonated thiazole nitrogen (expected around 3-4) and a pKa for the hydroxyl proton (expected to be lower than typical secondary alcohols, perhaps in the 14-15 range).

Table 1: Reference pKa Values of Relevant Functional Groups

| Compound | Functional Group | pKa Value | Reference |

| Ethanol | Primary Alcohol | ~15.9 | [5][12][13][14] |

| Isopropanol | Secondary Alcohol | ~16.5 | [3][5] |

| Water | - | 14.0 | [3] |

| Thiazole (conjugate acid) | Heterocyclic Base | ~2.5 | [10] |

| 2-Methylthiazole (conjugate acid) | Substituted Heterocycle | 3.40 | [11] |

Part 2: Predictive and Experimental pKa Determination

A multi-pronged approach combining computational prediction and experimental validation is essential for achieving high confidence in pKa values.

Diagram 1: General Workflow for pKa Determination

Caption: Workflow for selecting an appropriate pKa determination method.

Computational Prediction

Before embarking on laboratory work, in-silico prediction provides valuable estimates. Software packages like ACD/Percepta, ChemAxon, and Schrödinger's Jaguar use algorithms based on large databases of experimental data and quantum mechanical calculations (e.g., density functional theory) to predict pKa values. These tools analyze the input structure, identify ionizable sites, and calculate pKa based on factors like inductive effects, resonance, and intramolecular hydrogen bonding. For (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, these programs would likely predict two values corresponding to the equilibria shown below.

Diagram 2: Ionization Equilibria

Caption: The two primary ionization equilibria for the target molecule.

Experimental Protocol 1: Potentiometric Titration

This is the gold standard for pKa determination, directly measuring the change in pH of a solution upon addition of a titrant.

Objective: To determine the pKa of the basic thiazole nitrogen. The alcoholic pKa is typically too high to be accurately measured in water but can be estimated.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Sample Preparation: Accurately weigh ~5-10 mg of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol and dissolve it in a known volume (e.g., 50.0 mL) of a constant ionic strength background electrolyte (e.g., 0.15 M KCl). Causality: The background electrolyte masks small changes in ionic strength during titration, ensuring activity coefficients remain constant.

-

Inert Atmosphere: Blanket the solution with an inert gas (N₂ or Ar) to prevent dissolution of atmospheric CO₂, which forms carbonic acid and interferes with the titration of weak bases.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) for the basic pKa, or a standardized strong base (e.g., 0.1 M KOH, carbonate-free) for the acidic pKa. Add the titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette, recording the pH after each addition.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, use the first or second derivative of the titration curve to precisely locate the equivalence point(s). Specialized software can fit the entire curve to determine the pKa values.

Experimental Protocol 2: UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.

Objective: To determine the pKa of the thiazole nitrogen, as protonation of the aromatic ring often alters its electronic structure and thus its chromophore.

Methodology:

-

Wavelength Selection: Prepare two solutions of the compound at pH values where it is expected to be fully protonated (e.g., pH 1.0) and fully deprotonated (neutral form, e.g., pH 7.0). Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the analytical wavelength (λ) where the difference in absorbance is maximal.

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa (e.g., from pH 2.0 to 5.0 in 0.2 pH unit increments) with constant ionic strength.

-

Sample Measurement: Prepare a set of samples by dissolving an identical amount of the compound in each buffer solution. Measure the absorbance of each sample at the pre-determined analytical wavelength.

-

Data Analysis: The pKa is calculated using the following equation: pKa = pH + log[(Aᵢ - A) / (A - Aₙ)] where A is the absorbance in a given buffer, Aᵢ is the absorbance of the fully ionized (protonated) species, and Aₙ is the absorbance of the neutral species. A plot of absorbance vs. pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.

Part 3: Data Synthesis and Implications

Based on theoretical analysis and the described experimental approaches, we can summarize the expected pKa values and their impact on pharmaceutical development.

Table 2: Summary of Predicted and Target Experimental pKa Values

| Ionizable Center | Predicted pKa Range | Target Experimental Method | Implications for Drug Development |

| Thiazole Nitrogen (pKaH) | 3.0 - 4.0 | Potentiometric Titration, UV-Vis | Largely uncharged at physiological pH (7.4). May require salt formation for improved solubility if the neutral form is poorly soluble. |

| Hydroxyl Proton (pKa) | 14.0 - 15.5 | Potentiometric Titration in co-solvent | Will be fully protonated (neutral) under all physiological and formulation conditions. Not a site for salt formation. |

Interpretation for Drug Development Professionals

The data strongly suggest that (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol will exist almost exclusively in its neutral form at physiological pH (7.4).

-

Solubility & Permeability : As a neutral molecule, its solubility will be pH-independent in the physiological range. Its ability to cross biological membranes via passive diffusion will be primarily governed by its lipophilicity (LogP) and size, rather than its ionization state.

-

Formulation : The basic thiazole nitrogen (pKaH ~3.4) provides a handle for salt formation with strong acids. An acidic salt form (e.g., hydrochloride) could be explored to enhance aqueous solubility and dissolution rate, which is often a critical attribute for oral bioavailability.

-

Drug-Drug Interactions : The molecule is unlikely to be a victim or perpetrator of drug-drug interactions based on pH-dependent transport mechanisms (e.g., ion trapping).

Conclusion

A thorough characterization of the pKa of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol reveals two key ionization constants: a basic pKa(H) around 3.4 for the thiazole nitrogen and a very weakly acidic pKa above 14 for the secondary alcohol. This profile indicates the molecule will be neutral under physiological conditions, a critical piece of information for medicinal chemists and formulation scientists. By integrating theoretical analysis, computational prediction, and rigorous experimental validation using techniques like potentiometric titration, researchers can build a robust physicochemical profile to guide rational drug design and development, ultimately de-risking the path to a viable clinical candidate.

References

-

Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. [Link][1]

-

Reddit. (2016). What causes the pKa difference between isopropyl alcohol, t-butanol, and ethanol?. [Link][4]

-

University of Colorado Boulder. Approximate pKa chart of the functional groups. [Link][2]

-

National Center for Biotechnology Information. (n.d.). Ethanol. PubChem. [Link][12]

-

Chemistry LibreTexts. (2025). 17.2: Properties of Alcohols and Phenols. [Link][5]

-

Chemistry LibreTexts. (2023). Acidities of Alcohols. [Link][3]

-

Evans, M. (2011). Acid-base Properties of Heterocycles I. YouTube. [Link][6]

-

Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]

-

Takahashi, S., et al. (1969). Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters. The Journal of Organic Chemistry. [Link]

-

Homework.Study.com. (n.d.). The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring.". [Link]

-

MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link][15]

-

Evans, M. (2011). Acid-base Properties of Heterocycles II. YouTube. [Link][7]

-

Pearson. (2024). Acid-Base Properties of Nitrogen Heterocycles. [Link][8]

-

National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. [Link]

-

International Journal of Molecular Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link][9]

-

National Center for Biotechnology Information. (n.d.). 2-Methylthiazole. PubChem. [Link]

-

ResearchGate. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2-thiazoline. PubChem. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.indiana.edu [chem.indiana.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 9. One moment, please... [mjas.analis.com.my]

- 10. Thiazole - Wikipedia [en.wikipedia.org]

- 11. 2-Methylthiazole | 3581-87-1 [chemicalbook.com]

- 12. Ethanol | CH3CH2OH | CID 702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethanol - Wikipedia [en.wikipedia.org]

- 14. Ethanol | Fisher Scientific [fishersci.com]

- 15. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

Methodological & Application

Application Note: Asymmetric Synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Executive Summary

The chiral heterocycle (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a high-value pharmacophore found in various bioactive compounds, including microtubule stabilizers (e.g., epothilone analogs) and kinase inhibitors. Achieving high enantiomeric excess (ee >98%) is critical, as the (R)-enantiomer often exhibits significantly reduced potency or off-target toxicity.

This Application Note details two validated protocols for the asymmetric synthesis of the target molecule from 1-(2-methyl-1,3-thiazol-4-yl)ethanone :

-

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): The preferred method for scalability and cost-efficiency.

-

Biocatalytic Reduction (Ketoreductase): The "Green Chemistry" alternative yielding superior optical purity under mild conditions.

Target Molecule Analysis

-

IUPAC Name: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

-

Precursor: 1-(2-methyl-1,3-thiazol-4-yl)ethanone (4-Acetyl-2-methylthiazole)

-

Stereochemistry: The (S)-configuration is established by the Cahn-Ingold-Prelog (CIP) priority: -OH (1) > Thiazole Ring (2) > Methyl (3) > H (4).

Reaction Scheme Overview

The transformation involves the enantioselective reduction of the prochiral ketone carbonyl group.[1][2][3]

Figure 1: General transformation scheme.

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Rationale

Noyori-type transfer hydrogenation utilizes a Ruthenium(II) complex with a chiral diamine ligand. For aryl/heteroaryl methyl ketones, the (S,S)-TsDPEN ligand typically induces the formation of the (S)-alcohol . The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the Ru center and a proton from the amine nitrogen to the ketone in a concerted six-membered transition state.

Protocol: RuCl(p-cymene)[(S,S)-TsDPEN] System

Reagents:

-

Substrate: 1-(2-methyl-1,3-thiazol-4-yl)ethanone (1.0 equiv)

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) OR Sodium Formate in water/DCM.

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Procedure:

-

Catalyst Pre-formation (Optional but recommended): In a Schlenk flask, combine

and -

Reaction Setup: Dissolve the thiazole ketone (10 mmol, 1.41 g) in DCM (30 mL).

-

Addition: Add the Ru-catalyst (0.05 mmol).

-

Initiation: Add the Formic Acid/TEA mixture (3 mL) dropwise at 0°C.

-

Monitoring: Stir at room temperature (20-25°C). Monitor by TLC or HPLC. Reaction typically completes in 6-12 hours.

-

Note: Thiazole nitrogens can coordinate to Ru, potentially slowing the reaction. If conversion stalls, increase catalyst loading to 2 mol% or raise temperature to 35°C.

-

-

Workup: Quench with water (30 mL). Separate layers. Extract aqueous layer with DCM (2 x 20 mL). Wash combined organics with saturated

(to remove formic acid) and brine. -

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient) or recrystallization (if solid).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by thiazole N. | Increase catalyst load; ensure rigorous degassing of solvents (Ru-H is air sensitive). |

| Low ee (<90%) | Temperature too high; racemization. | Lower reaction temperature to 0°C; reduce reaction time; check ligand purity. |

| Wrong Enantiomer | Incorrect ligand configuration. | Switch to (R,R)-TsDPEN if the (R)-alcohol is observed (though (S,S) predicts (S) here). |

Catalytic Cycle Visualization

Figure 2: Simplified mechanism of Ru-catalyzed Transfer Hydrogenation.

Method B: Biocatalytic Reduction (Ketoreductase/KRED)

Mechanistic Rationale

Biocatalysis offers mild conditions (pH 7, ambient temp) and often perfect enantioselectivity (>99% ee). Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH/NADH) to the ketone. The stereoselectivity is dictated by the enzyme's binding pocket geometry (Prelog vs. Anti-Prelog).

Protocol: KRED Screening & Scale-Up

Reagents:

-

Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey).

-

Cofactor: NADP+ or NAD+.

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if using ADH).

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Procedure:

-

Screening: Screen a panel of commercially available "S-selective" KREDs.

-

Substrate: 5-10 g/L ketone in buffer containing 5-10% DMSO (for solubility).

-

-

Scale-Up (10g scale):

-

Dissolve 1-(2-methyl-1,3-thiazol-4-yl)ethanone (10 g) in DMSO (20 mL).

-

Prepare Buffer: 400 mL Potassium Phosphate (pH 7.0) containing Glucose (1.5 equiv) and NADP+ (10 mg - catalytic amount).

-

Add GDH (Glucose Dehydrogenase) for cofactor regeneration.

-

Add the selected KRED enzyme (e.g., 100-200 mg).

-

-

Reaction: Stir at 30°C at 150-200 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid is produced).

-

Workup: Once conversion >99% (usually 24h), add Celite and filter to remove protein. Extract filtrate with Ethyl Acetate or MTBE.

-

Isolation: Evaporate solvent to yield the (S)-alcohol.

Biocatalytic Workflow

Figure 3: Coupled enzymatic cycle with cofactor regeneration.

Analytical Controls

To ensure scientific integrity, the product must be validated using chiral HPLC.

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Thiazole absorption).

-

Retention Times (Approximate):

-

(R)-enantiomer:

-

(S)-enantiomer:

-

Note: Must be determined experimentally using a racemic standard prepared by

reduction.

-

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link

-

Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link

-

Matsumura, K., et al. (2011). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. MDPI. Link

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

Sources

Application Note: Enantioselective Reduction of 2-Methyl-4-acetylthiazole

Executive Summary & Strategic Route Selection

The reduction of 2-methyl-4-acetylthiazole (1) to its corresponding chiral alcohol, 1-(2-methylthiazol-4-yl)ethanol (2) , is a critical transformation in the synthesis of thiazole-based pharmacophores (e.g., CFTR modulators, anti-infectives). Achieving high enantiomeric excess (ee >98%) is paramount, as the stereocenter often dictates biological potency.

This guide presents two validated pathways. Selection depends on available infrastructure and scale:

| Feature | Protocol A: Biocatalytic Reduction | Protocol B: Chemical Transfer Hydrogenation |

| Primary Catalyst | Engineered Ketoreductase (KRED) | RuCl |